molecular formula C10H23N3O2 B12681527 N2-(4-Aminobutyl)-L-lysinamide CAS No. 34994-04-2

N2-(4-Aminobutyl)-L-lysinamide

Cat. No.: B12681527
CAS No.: 34994-04-2
M. Wt: 217.31 g/mol
InChI Key: KFJGNJHWBRBSNB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-Aminobutyl)-L-lysinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties It is a derivative of lysine, an essential amino acid, and features an aminobutyl group attached to the lysine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Aminobutyl)-L-lysinamide typically involves the reaction of L-lysine with 4-aminobutylamine under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection steps to yield the final product. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. Purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Aminobutyl)-L-lysinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N2-(4-Aminobutyl)-L-lysinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its role in cellular processes and as a potential biomarker.

    Medicine: Research explores its potential therapeutic applications, including drug delivery and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(4-Aminobutyl)-L-lysinamide involves its interaction with molecular targets and pathways within cells. It can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. The compound’s aminobutyl group allows it to interact with various biomolecules, leading to diverse biological effects.

Comparison with Similar Compounds

N2-(4-Aminobutyl)-L-lysinamide can be compared with other similar compounds such as:

    N-(4-Aminobutyl)-N-ethylisoluminol: Known for its chemiluminescent properties and used in biosensors.

    Agmatine: A derivative of arginine with neuroprotective and cardioprotective effects.

    Putrescine: A polyamine involved in cellular growth and differentiation.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

34994-04-2

Molecular Formula

C10H23N3O2

Molecular Weight

217.31 g/mol

IUPAC Name

(2S)-6-amino-2-(4-aminobutylamino)hexanoic acid

InChI

InChI=1S/C10H23N3O2/c11-6-2-1-5-9(10(14)15)13-8-4-3-7-12/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1

InChI Key

KFJGNJHWBRBSNB-VIFPVBQESA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NCCCCN

Canonical SMILES

C(CCN)CC(C(=O)O)NCCCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.